molecular formula C4H2I2N2 B154836 3,6-Diiodopyridazine CAS No. 20698-04-8

3,6-Diiodopyridazine

Cat. No. B154836
Key on ui cas rn: 20698-04-8
M. Wt: 331.88 g/mol
InChI Key: GCLHXKPPHRIJOE-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

0.50 mL (6.6 mmol) isopropanol are added to 289 mg (7.23 mmol) sodium hydride (60%) in 100 mL THF and the mixture is stirred for 30 min at rt. After that time, 2.0 g (6.0 mmol) 3,6-diiodo-pyridazine are added and the mixture is stirred for 14 h at rt and for 14 h at 50° C. After that time, the mixture is poured into water and extracted with EtOAc. The organic layer is washed with water (2×) and dried over sodium sulphate. The solvent is removed in vacuo and the residue is purified by column chromatography (silicia gel; heptane:EtOAc gradient 0 to 50%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[H-].[Na+].[I:7][C:8]1[N:9]=[N:10][C:11](I)=[CH:12][CH:13]=1.O>C1COCC1>[I:7][C:8]1[N:9]=[N:10][C:11]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
289 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
IC=1N=NC(=CC1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 14 h at rt and for 14 h at 50° C
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer is washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silicia gel; heptane:EtOAc gradient 0 to 50%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC=1N=NC(=CC1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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